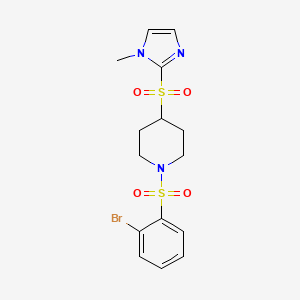

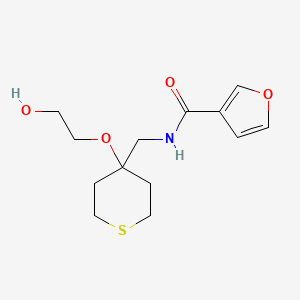

![molecular formula C19H19ClN2O3S2 B2490442 (E)-3-(benzylsulfonyl)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide CAS No. 1007065-40-8](/img/structure/B2490442.png)

(E)-3-(benzylsulfonyl)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a class of organic molecules that incorporate elements like sulfur, nitrogen, and chlorine within a complex framework. These molecules are of interest due to their potential in various applications, including medicinal chemistry, despite the exclusion of drug use and side effects from this analysis.

Synthesis Analysis

The synthesis of similar benzothiazole derivatives often involves directed lithiation of phenylsulfonyl-propanamides, followed by cyclization and quenching with electrophiles. A study by Stanetty et al. (1997) highlights a novel synthesis approach for benzo[d]-1,2-thiazole-1,1-dioxides, which could be analogous to the synthesis of the compound (Stanetty, Krumpak, Emerschitz, & Mereiter, 1997).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through various spectroscopic techniques, including NMR, UV, IR, and mass spectrometry. For example, Manolov et al. (2021) provided a detailed characterization of a flurbiprofen derivative, which could offer insights into the structure of our compound of interest (Manolov, Ivanov, & Bojilov, 2021).

Chemical Reactions and Properties

The compound likely participates in reactions typical for benzothiazoles and sulfonyl amides. Reactions might include nucleophilic substitution at the sulfonyl group or electrophilic aromatic substitution on the benzothiazole ring. The study by Zaky et al. (2016) on metal complexes of related compounds provides insight into the chemical reactivity and potential coordination chemistry of such molecules (Zaky, Fekri, Abou El-Reash, Youssef, & Kareem, 2016).

Physical Properties Analysis

The physical properties of the compound, such as solubility, melting point, and crystal structure, can be inferred from related studies. For instance, the crystal structure of similar compounds has been determined using X-ray crystallography, which sheds light on the molecular conformation and intermolecular interactions (Al-Hourani et al., 2016).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards various reagents, can be deduced from the functional groups present in the compound. The presence of the benzylsulfonyl and benzothiazolylidene moieties suggests a potential for varied chemical behavior, including interactions with biological molecules or catalytic activity in organic reactions. Studies like those by Hunt et al. (2000) on farnesyltransferase inhibitors provide examples of how such structures might interact with biological targets (Hunt et al., 2000).

Applications De Recherche Scientifique

Anticonvulsant and Antiproliferative Activities

- Heterocyclic compounds containing a sulfonamide thiazole moiety, similar in structure to the query compound, have been synthesized and evaluated for their anticonvulsant activity. Some derivatives exhibited significant effects, suggesting potential applications in treating convulsive disorders (Farag et al., 2012).

- Novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones, bearing structural resemblance, were synthesized and assessed for their antiproliferative activity against various human cancer cell lines, indicating the potential for cancer therapy applications (Chandrappa et al., 2008).

Photodynamic Therapy and Cancer Treatment

- A zinc phthalocyanine derivative substituted with a new benzenesulfonamide group, related to the query compound, showed high singlet oxygen quantum yield, making it a promising candidate for photodynamic therapy in cancer treatment due to its excellent photophysical and photochemical properties (Pişkin et al., 2020).

Antimicrobial and Antitubercular Agents

- Sulfonyl derivatives, including isopropyl thiazole-based compounds, have been explored for their antimicrobial and antitubercular activities. Certain compounds demonstrated significant efficacy, highlighting their potential as antimicrobial agents (Kumar et al., 2013).

Synthesis of Heterocycles

- The synthesis of benzothiazole and benzimidazole-based heterocycles from related precursors through microwave-mediated methods suggests the versatility of compounds with similar structural features for generating a wide array of potentially bioactive heterocycles (Darweesh et al., 2016).

Propriétés

IUPAC Name |

3-benzylsulfonyl-N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O3S2/c1-13-8-9-15(20)18-17(13)22(2)19(26-18)21-16(23)10-11-27(24,25)12-14-6-4-3-5-7-14/h3-9H,10-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGTCPPPRNGBHBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=NC(=O)CCS(=O)(=O)CC3=CC=CC=C3)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

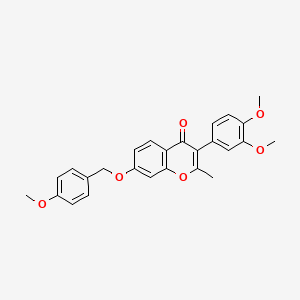

![5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2490359.png)

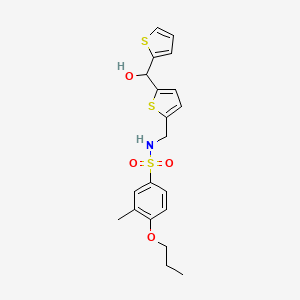

![7-ethyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2490361.png)

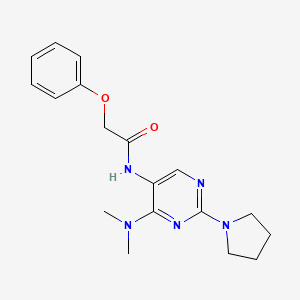

![4-Chloro-2-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol](/img/structure/B2490366.png)

![2-Methyl-4-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methoxy]pyridine](/img/structure/B2490368.png)

![4-((6-((2-(butylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B2490372.png)

![N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2490373.png)

![N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490374.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2490379.png)